(3-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpropyl)amine dihydrochloride
Description
Origins in Medicinal Chemistry
The triazolopyridine nucleus first gained prominence in the 1970s with the development of trazodone, a serotonin antagonist and reuptake inhibitor (SARI) antidepressant. Its fused bicyclic structure—combining a triazole ring with a pyridine moiety—provided unprecedented versatility in molecular interactions. Early structural modifications focused on optimizing aromatic stacking and hydrogen-bonding capabilities, leading to derivatives with improved blood-brain barrier permeability.
By the 1990s, advances in X-ray crystallography and computational modeling revealed the scaffold’s ability to mimic purine bases, enabling its use in kinase inhibitors. This period saw the synthesis of dapiprazole, a α1-adrenergic receptor antagonist for mydriasis reversal, which leveraged the triazolopyridine core’s planar geometry to block receptor activation. The 2000s marked a paradigm shift with filgotinib, a Janus kinase (JAK) inhibitor where the triazolopyridine system coordinates with JAK1’s ATP-binding pocket via π-π interactions and water-mediated hydrogen bonds.
Pharmacological Diversification
Table 1 summarizes key milestones in triazolopyridine derivative development:
| Decade | Compound Class | Primary Target | Structural Modification Site |
|---|---|---|---|
| 1970s | Trazodone analogs | Serotonin receptors | N1-substitution |
| 1990s | Dapiprazole derivatives | α1-Adrenergic receptors | C3-alkyl chain extension |
| 2010s | JAK inhibitors | JAK1/STAT pathways | C7-fluorination |
| 2020s | TDP2 inhibitors | Tyrosyl-DNA phosphodiesterase | C5-amide functionalization |
Data adapted from pharmacological evaluations.
The introduction of fluorine at C7 (e.g., in filgotinib) increased metabolic stability by reducing cytochrome P450-mediated oxidation, while C5 amide groups enhanced solubility in polar binding pockets. Recent studies on tyrosyl-DNA phosphodiesterase 2 (TDP2) inhibitors demonstrate that N-propylamine side chains—as seen in (3-triazolo[4,3-a]pyridin-3-ylpropyl)amine derivatives—improve membrane permeability by balancing lipophilicity and hydrogen-bond donor capacity.
Properties
IUPAC Name |
3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4.2ClH/c10-6-3-5-9-12-11-8-4-1-2-7-13(8)9;;/h1-2,4,7H,3,5-6,10H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUHVLIOKADZAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpropyl)amine dihydrochloride is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C9H12N4·2HCl
- Molecular Weight : 220.14 g/mol
- CAS Number : [Not specified in the search results]
This compound features a triazolo-pyridine structure that is known for its biological relevance in medicinal chemistry.
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties. A study highlighted the ability of triazolo derivatives to act against various bacterial strains and fungi, suggesting a broad spectrum of antimicrobial activity attributed to the triazole ring's electron-withdrawing nature which enhances interaction with microbial targets .
Anticancer Properties
The compound has shown promise as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. In vitro studies demonstrated that analogs of (3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)amine could enhance immune response against tumors by modulating IDO1 activity .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A375 | 10 | Cytotoxicity |
| MCF7 | 15 | Antiproliferative |
Neuropharmacological Effects
The compound exhibits potential as a neuroprotective agent. Studies have indicated its ability to interact with glutamate receptors, which are crucial in neurodegenerative diseases such as Alzheimer's and schizophrenia. The modulation of these receptors could lead to therapeutic effects in psychiatric disorders .
The biological activity of this compound is largely attributed to its ability to:
- Inhibit Enzymatic Activity : By binding to heme-containing enzymes like IDO1, it disrupts metabolic pathways that tumors exploit for growth.
- Modulate Receptor Activity : Its interaction with various neurotransmitter receptors may help in managing symptoms associated with mental health disorders.
Case Studies
- Antimicrobial Efficacy : A series of experiments evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 50 to 200 µg/mL depending on the strain tested .
- Cancer Cell Line Studies : In a study focusing on melanoma cell lines, the compound demonstrated significant cytotoxic effects with an IC50 value of approximately 10 µM, suggesting its potential as an anticancer agent .
Scientific Research Applications
(3-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpropyl)amine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N4 . It is also known by several synonyms, including 1949815-72-8, MFCD29127451, and 3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine dihydrochloride .
Physicochemical Properties
Potential Applications
While the provided search results do not offer extensive details specifically on the applications of this compound, they do provide information on related compounds and potential areas of interest:
- Building Block for Drug Design : The triazolopyridine core is found in various compounds with pharmaceutical applications .
- Inhibitors of Polo-Like Kinase 1 (Plk1) : Triazoloquinazolinone-based compounds have been identified as potential inhibitors of Plk1, which is a target for anticancer drug development . The presence of a triazole moiety is noted as a component of FDA-approved drugs, suggesting potential druggability .
- PI3K/HDAC Inhibitors : Quinazolin-4-one based hydroxamic acids, which incorporate a triazole-like structure, have been designed and synthesized as dual PI3K/HDAC inhibitors .
- Trazodone Impurity : This compound is related to Trazodone, an antidepressant, and is found as an impurity in its synthesis .
- Related Compounds : Other triazoles, such as [1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine, are being studied for their chemical properties .
Further Research
To find comprehensive data tables, well-documented case studies, and detailed research findings specifically on the applications of this compound, further investigation is needed. This could include:
- Database Searches : Utilizing scientific databases such as PubChem and other relevant repositories to identify specific studies or applications.
- Patent Literature : Reviewing patent literature for any applications of this specific compound.
- Chemical Suppliers : Consulting chemical suppliers like ChemDiv for potential applications or research collaborations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
The ketone group in Imp. B(BP) and Imp. C(BP) () reduces basicity, limiting protonation at physiological pH, unlike the primary amine in the target compound .
Substituent Effects :
- The chlorophenyl group in Imp. C(BP) increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The dihydrochloride salt mitigates this by improving solubility .
- The methyl group at C6 in the methanamine analog () likely enhances metabolic stability by sterically shielding the triazole ring from enzymatic degradation .
Salt Form Implications :
- Dihydrochloride salts (target compound, Imp. C(BP), and methanamine analog) are preferred in pharmaceutical formulations for improved solubility and crystallinity, facilitating dose accuracy .
Biological Activity Predictions: The target compound’s primary amine may act as a hydrogen bond donor, making it suitable for targeting amine-sensitive receptors or enzymes. Imp. C(BP)’s chlorophenyl group could enhance binding to hydrophobic pockets in proteins, common in kinase or GPCR targets .
Q & A
Q. How to design a stability-indicating assay for this compound?
- Use stressed degradation studies (heat, light, pH extremes) followed by UPLC-MS/MS to identify degradation products. Forced degradation at 40°C/75% RH over 4 weeks can simulate long-term storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
